molecular formula C15H12FN3O4S B2431181 N-[(2Z)-4-fluoro-3-propyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-5-nitrofuran-2-carboxamide CAS No. 898345-29-4

N-[(2Z)-4-fluoro-3-propyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-5-nitrofuran-2-carboxamide

Cat. No.: B2431181
CAS No.: 898345-29-4
M. Wt: 349.34
InChI Key: QHJHNYYRJNNRSE-ICFOKQHNSA-N
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Description

N-[(2Z)-4-fluoro-3-propyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-5-nitrofuran-2-carboxamide is a useful research compound. Its molecular formula is C15H12FN3O4S and its molecular weight is 349.34. The purity is usually 95%.
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Scientific Research Applications

Synthetic Methodologies and Chemical Properties

The synthesis of benzothiazole derivatives, including those similar to N-(4-fluoro-3-propyl-1,3-benzothiazol-2-ylidene)-5-nitrofuran-2-carboxamide, has been a subject of significant interest due to their wide range of biological activities. For instance, solid-phase synthesis methods have been developed for creating substituted benzodiazepinones, showcasing the versatility of incorporating fluorine and nitro groups into aromatic systems, which is similar to the structure of N-(4-fluoro-3-propyl-1,3-benzothiazol-2-ylidene)-5-nitrofuran-2-carboxamide. These methods allow for selective functionalization and have been optimized to yield products with high purity and efficiency (Lee, Gauthier, & Rivero, 1999).

Biological Activities and Applications

The synthetic approaches to fluorinated 1,3-benzothiazin-4-ones and their derivatives highlight the compound's potential in developing tuberculostatic agents. This underlines the importance of structural modifications, such as the introduction of fluorine atoms and nitro groups, in enhancing the antimicrobial properties of benzothiazole derivatives. Some of these compounds have shown promising results in the early stages of drug development for treating tuberculosis, which points to the significant therapeutic potential of N-(4-fluoro-3-propyl-1,3-benzothiazol-2-ylidene)-5-nitrofuran-2-carboxamide in similar contexts (Nosova, Batanova, Mochul'skaya, & Lipunova, 2020).

Antimicrobial Properties

The development of novel antimicrobial agents is crucial in combating drug-resistant bacterial and fungal infections. The synthesis and evaluation of benzothiazole derivatives, akin to N-(4-fluoro-3-propyl-1,3-benzothiazol-2-ylidene)-5-nitrofuran-2-carboxamide, have led to compounds with potent antitumor and antimicrobial activities. These findings demonstrate the compound's potential utility in developing new therapeutics for infections that are difficult to treat with existing drugs. The structural features inherent to benzothiazole derivatives, such as the presence of fluorine and nitro groups, play a significant role in their biological activity, offering a pathway to novel antimicrobial and anticancer therapies (Yoshida et al., 2005).

Properties

IUPAC Name

N-(4-fluoro-3-propyl-1,3-benzothiazol-2-ylidene)-5-nitrofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FN3O4S/c1-2-8-18-13-9(16)4-3-5-11(13)24-15(18)17-14(20)10-6-7-12(23-10)19(21)22/h3-7H,2,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHJHNYYRJNNRSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(C=CC=C2SC1=NC(=O)C3=CC=C(O3)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.